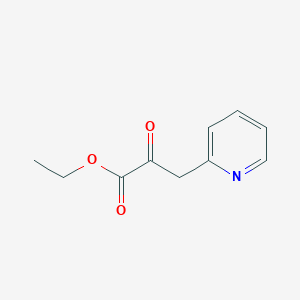

Ethyl 2-oxo-3-pyridin-2-ylpropanoate

Description

Properties

CAS No. |

75696-13-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

ethyl 2-oxo-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 |

InChI Key |

RUDKNKYELWRKKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-3-pyridin-2-ylpropanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Structural Analogs with Pyridine Substituents

The synthesis and properties of ethyl 2-oxo-3-pyridin-2-ylpropanoate derivatives are exemplified by compounds such as:

| Compound Name | Substituents on Pyridine Ring | Yield (%) | Key Features |

|---|---|---|---|

| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) | 3-Nitro | 50 | Moderate yield; nitro group enhances electrophilicity for further reactions |

| Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) | 2-Chloro, 5-Nitro | 45 | Chloro substituent increases steric hindrance and potential bioactivity |

| Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate (8c) | 2-Methoxy, 5-Nitro | 72 | Methoxy group improves solubility; highest yield among analogs |

Synthesis: These compounds are synthesized via base-catalyzed condensation of diethyl oxalate with substituted pyridines (e.g., 7c,d) in ethanol/ether under reflux, followed by acidification .

Applications : Nitro-substituted derivatives (8a–c) are intermediates in medicinal chemistry, particularly for antitubercular or anticancer agents, where the nitro group facilitates bioactivation .

Pyridine vs. Phenyl Derivatives

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate ():

- Structure : Replaces the pyridin-2-yl group with a phenyl ring and introduces a fluorine atom at the α-position.

- Key Differences :

- The phenyl group lacks the basicity and hydrogen-bonding capability of pyridine, reducing interactions with biological targets.

- Fluorine enhances metabolic stability and electron-withdrawing effects, making this compound valuable in fluorinated drug design.

- Applications : Used in asymmetric synthesis and as a building block for fluorinated pharmaceuticals .

Amino-Fluoropyridine Derivatives

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ():

- Structure: Features an amino and fluorine substituent on the pyridine ring, with a methyl ester.

- Comparison: The amino group enables hydrogen bonding, enhancing solubility and target affinity. Fluorine at the 5-position directs regioselectivity in further substitutions.

- Applications: Potential use in kinase inhibitors or antimicrobial agents due to dual electronic and steric effects .

Agrochemical Pyridine Derivatives

Examples from the Pesticide Chemicals Glossary ():

- Haloxyfop ethoxyethyl ester : Contains a trifluoromethylpyridine group.

- Ethoxysulfuron : Features a pyrimidine-pyridine hybrid structure.

- Comparison: Trifluoromethyl and chloro groups (as in 8b) enhance pesticidal activity by increasing lipophilicity and resistance to metabolic degradation. this compound derivatives may lack the bulky substituents required for herbicidal activity but could serve as precursors for active ingredients .

Piperidine-Based Analogs

Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate ():

- Structure : Incorporates a piperidine ring instead of pyridine, with a diazo group.

- Comparison :

- The piperidine ring introduces conformational flexibility and basicity, altering bioavailability.

- The diazo group enables cyclopropanation reactions, expanding utility in synthetic chemistry.

- Applications : Used in Rh(II)-catalyzed transformations for complex heterocycle synthesis .

Biological Activity

Ethyl 2-oxo-3-pyridin-2-ylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring, an ester group, and a ketone functionality. These structural components contribute to its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. It can modulate enzymatic activity through:

- Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors.

- Enzymatic Modulation : It may inhibit or activate certain enzymatic pathways, influencing metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against a range of pathogens.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cell lines:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | HeLa | Reduced cell viability | Induction of apoptosis |

| Study B | RAW 264.7 | Decreased NO production | Inhibition of iNOS expression |

| Study C | PC12 | Increased cell survival | Activation of neurotrophic factors |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to standard antibiotics.

-

Case Study on Neuroprotection :

- In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked reduction in cell death among PC12 cells, suggesting its potential as a neuroprotective agent.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their therapeutic potential in treating conditions such as:

- Neurological disorders (e.g., Alzheimer's disease)

- Inflammatory diseases (e.g., rheumatoid arthritis)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.